molecular formula C8H15NO6 B1582819 N-Acetyl-D-Galactosamine CAS No. 14215-68-0

N-Acetyl-D-Galactosamine

Cat. No. B1582819
CAS RN: 14215-68-0
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of GalNAc involves a series of enzymes. For instance, UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT) is the initiating enzyme for mucin-type O-glycosylation in animals . This enzyme transfers a GalNAc residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain .


Molecular Structure Analysis

The molecular structure of GalNAc is C8H15NO6 . The molecular weight is 221.21 . The InChI key is OVRNDRQMDRJTHS-KEWYIRBNSA-N .


Chemical Reactions Analysis

GalNAc is involved in various chemical reactions. For instance, it is used in the synthesis of α- and β-glycosides of GalNAc using rare earth metal triflates . Also, N-acetylgalactosamine kinase is an enzyme that catalyzes the chemical reaction ATP + N-acetyl-D-galactosamine ADP + N-acetyl-alpha-D-galactosamine 1-phosphate .


Physical And Chemical Properties Analysis

GalNAc is a white powder with a melting point of 160 °C . It is soluble in water at a concentration of 50 mg/mL .

Scientific Research Applications

Biomedical Industry: Substrate for Biosynthesis

This compound functions as a substrate to support the biosynthesis of cell wall components in bacteria, playing a crucial role in the development of new antibiotics and treatments for bacterial infections .

Pharmaceutical Research: Inflammatory Ailments

It is used in pharmaceutical research to study a wide spectrum of inflammatory ailments, including rheumatoid arthritis and Crohn’s disease, due to its involvement in glycosaminoglycan synthesis .

Glycotherapeutic Applications: Drug Carriers

Alkylated derivatives of this compound are used as carbohydrate carriers in glycotherapeutic applications, potentially enhancing drug delivery and reducing toxicity .

Biochemistry: Biotransformation Studies

The compound is used in biotransformation studies to generate selectively deprotected substrates for SN2 inversion, which is essential for understanding enzymatic processes and designing enzyme inhibitors .

Glycobiology: Effects on Cellular Glycoconjugates

In glycobiology, various analogs of this sugar are examined for their effects on the incorporation of labeled precursors into cellular glycoconjugates, which is vital for understanding cell surface interactions .

Crystallography: Structural Analysis

Its derivatives are used in crystallography to prepare crystals for structural analysis, aiding in the understanding of molecular interactions and the design of biomimetic materials .

Virology: HIV Replication Studies

Benzyl derivatives have been shown to increase HIV replication significantly, providing insights into viral outgrowth kinetics and potential therapeutic targets .

Mechanism of Action

GalNAc is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals . It is also used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver, where it binds to the asialoglycoprotein receptors on hepatocytes .

Safety and Hazards

GalNAc may cause respiratory irritation and may be harmful in contact with skin . It may cause moderate irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

GalNAc has been used in the development of oligonucleotide therapeutics for various diseases, including cardiovascular diseases . It has also been used in the study of protein O-glycosylation . Future research directions may include further exploration of GalNAc’s role in intercellular communication and its potential use in drug delivery .

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-Galactosamine

CAS RN

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
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N-Acetylhexosamine dialdose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-Acetyl-D-Galactosamine and what is its significance?

A: N-Acetyl-D-Galactosamine (also known as 2-Acetamido-2-Deoxy-D-Galactose or 2-Acetamido-2-Deoxy-D-Galactopyranoside) is a monosaccharide, a simple sugar that serves as a building block for more complex carbohydrates. It plays a crucial role in various biological processes, including cell signaling, immune recognition, and cell adhesion. In particular, it is a key component of mucin-type O-glycans, a type of glycosylation found on many cell surface proteins. []

Q2: How does N-Acetyl-D-Galactosamine contribute to blood group specificity?

A: N-Acetyl-D-Galactosamine is a major determinant of blood group A antigenicity. [] It acts as an acceptor for the transfer of N-acetyl-D-galactosamine from UDP-N-acetyl-D-galactosamine by a specific enzyme, N-acetyl-D-galactosaminyltransferase, found in individuals with blood group A or AB. This enzymatic reaction is responsible for the formation of the A antigen on red blood cells. []

Q3: Are there plant lectins that show specificity towards N-Acetyl-D-Galactosamine?

A3: Yes, several plant lectins exhibit specific binding affinity for N-Acetyl-D-Galactosamine. Some examples include:

  • Dolichos biflorus lectin: This lectin, extracted from the seeds of the Dolichos biflorus plant, demonstrates a strong binding affinity for N-Acetyl-D-Galactosamine. [, ]
  • Soybean lectin (SBL): While primarily known for its interaction with D-galactose, SBL also displays a weaker affinity for N-Acetyl-D-Galactosamine. [, ]
  • Bauhinia purpurea lectin: This lectin, isolated from Bauhinia purpurea, exhibits specific binding to N-Acetyl-D-Galactosamine, D-galactose, and the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine. []
  • Arachis hypogaea (peanut) lectin: This lectin exhibits specificity towards the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine, indicating its recognition of the N-Acetyl-D-Galactosamine moiety within this structure. []

Q4: How is N-Acetyl-D-Galactosamine implicated in the pathogenesis of certain diseases?

A4: Abnormal glycosylation patterns, particularly those involving N-Acetyl-D-Galactosamine, are associated with various disease states:

  • Cancer: Aberrant expression of N-Acetyl-D-Galactosamine is observed in several cancers, including prostate cancer. [] Additionally, altered levels of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), an enzyme involved in adding N-Acetyl-D-Galactosamine to proteins, are implicated in cancer cell transformation and metastasis. []
  • Mucopolysaccharidosis IVA (Morquio syndrome type A): This genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfatase, leading to an accumulation of chondroitin sulfate with a terminal N-Acetyl-D-galactosamine 6-sulfate residue. []

Q5: Can N-Acetyl-D-Galactosamine be used for targeted drug delivery?

A: Research suggests that N-Acetyl-D-Galactosamine holds promise as a targeting ligand for drug delivery, especially to the liver (hepatocytes). This is because hepatocytes express asialoglycoprotein receptors that exhibit high affinity for terminal galactose and N-Acetyl-D-Galactosamine residues. [] Conjugating drugs or drug carriers with N-Acetyl-D-Galactosamine could potentially enhance their uptake by hepatocytes, improving therapeutic efficacy and minimizing off-target effects. []

Q6: Are there any known inhibitors of N-Acetyl-D-Galactosamine-mediated processes?

A6: Yes, studies have shown that certain compounds can interfere with N-Acetyl-D-Galactosamine-dependent interactions:

  • N-Acetyl-D-Galactosamine itself: This sugar can act as a competitive inhibitor of certain lectins, blocking their binding to cell surface glycoconjugates. [, ]
  • N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc): This synthetic derivative has been shown to inhibit mucin-type O-glycosylation, affecting the formation of specific O-glycan structures containing N-Acetyl-D-Galactosamine. []

Q7: What analytical methods are used to study N-Acetyl-D-Galactosamine and related molecules?

A7: Various techniques are employed to analyze N-Acetyl-D-Galactosamine and its role in biological systems. These include:

  • Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding properties, to detect and localize specific sugar residues like N-Acetyl-D-Galactosamine in tissue sections. [, , , ]
  • Affinity chromatography: This method separates and purifies proteins based on their specific binding affinity for a particular ligand, which in this case could be N-Acetyl-D-Galactosamine or a lectin that binds to it. [, , , , ]
  • Haemagglutination inhibition assays: These assays quantify the ability of different sugars to inhibit the agglutination (clumping) of red blood cells by lectins, providing information about the carbohydrate specificities of lectins and the role of specific sugars in lectin-carbohydrate interactions. [, , ]
  • Mass spectrometry: This technique identifies and quantifies molecules based on their mass-to-charge ratio, allowing for the analysis of complex mixtures of carbohydrates, including those containing N-Acetyl-D-Galactosamine. []
  • Enzymatic degradation: Enzymes like neuraminidase, which cleaves terminal sialic acid residues, are used to study the structure and composition of oligosaccharide chains containing N-Acetyl-D-Galactosamine. [, ]

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